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molecular formula C6H7N B8733523 7-Azanorbornadiene CAS No. 7092-27-5

7-Azanorbornadiene

Cat. No. B8733523
M. Wt: 93.13 g/mol
InChI Key: JQBWSORHWJAIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05817679

Procedure details

N-carbo-(-)-menthyloxy pyrrole is prepared from pyrrole and (-)-menthyl chloroformate by the method described above. The chiral pyrrole is treated with the sulfonyl acetylene 22 or 34 as in Example 29 to give a diastereoisomeric mixture of the chiral cycloadduct 7-aza-bicyclo[2.2.1]hepta-2,5-diene derivative. After treatment with sodium amalgam as in Example 30, the diastereoisomeric mixture of 2-exo-aryl-7-aza-bicyclo[2.2.1]hepta-5-ene derivatives is obtained. These diastereomers are separated by chromatography to give the d and 1 enantiomers. The optically active intermediates are each reduced and treated with HBr/AcOH to yield optically active epibatidine enantiomers. Similarly, other substituted 7-aza-bicyclo[2,2,1]heptane analogs are prepared from the corresponding chiral pyrroles and chiral cycloadducts.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sulfonyl acetylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2-exo-aryl-7-aza-bicyclo[2.2.1]hepta-5-ene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[Cl:6][C:7](OC1C(C(C)C)CCC(C)C1)=O.ClC#CS(C1C=C(C2C=CC=CN=2)C=CC=1)(=O)=O.[CH:38]12[NH:44][CH:41]([CH:42]=[CH:43]1)[CH:40]=[CH:39]2.Br.CC(O)=O>[Na].[Hg]>[CH:3]1[C:4]([CH:43]2[CH:38]3[NH:44][CH:41]([CH2:40][CH2:39]3)[CH2:42]2)=[CH:5][N:1]=[C:7]([Cl:6])[CH:2]=1 |f:4.5,6.7,^1:49|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC1CC(CCC1C(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=C1
Name
sulfonyl acetylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC#CS(=O)(=O)C1=CC=CC(=C1)C1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C=CC(C=C1)N2
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.CC(=O)O
Step Five
Name
2-exo-aryl-7-aza-bicyclo[2.2.1]hepta-5-ene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Na].[Hg]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
These diastereomers are separated by chromatography
CUSTOM
Type
CUSTOM
Details
to give the d and 1 enantiomers

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=NC=C1C2CC3CCC2N3)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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